molecular formula C10H16N2O2 B13354283 (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol

(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol

Cat. No.: B13354283
M. Wt: 196.25 g/mol
InChI Key: LGMNAAONQMIIHS-QVDQXJPCSA-N
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Description

(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative substituted with a 3,4,5-trimethylpyrazole group.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(3S)-4-(3,4,5-trimethylpyrazol-1-yl)oxolan-3-ol

InChI

InChI=1S/C10H16N2O2/c1-6-7(2)11-12(8(6)3)9-4-14-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9?,10-/m1/s1

InChI Key

LGMNAAONQMIIHS-QVDQXJPCSA-N

Isomeric SMILES

CC1=C(N(N=C1C)C2COC[C@H]2O)C

Canonical SMILES

CC1=C(N(N=C1C)C2COCC2O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using 3,4,5-trimethyl-1H-pyrazole as a nucleophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol would depend on its specific applications. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol with two analogs from the literature:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol (Target) C₁₁H₁₈N₂O₂ ~210.27 (estimated) Tetrahydrofuran, pyrazole, hydroxyl
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide C₁₈H₁₈ClN₅O₃S 421.88 Pyridine, sulfonamide, carbamoyl, pyrazole
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol C₁₀H₁₂N₄O₄ 252.23 Tetrahydrofuran, purine, hydroxyl, hydroxymethyl

Key Observations :

  • The target compound shares the pyrazole substituent with the sulfonamide analog () but differs in the core scaffold (tetrahydrofuran vs. pyridine). The hydroxyl group in the target may enhance hydrogen-bonding capacity compared to the sulfonamide’s electronegative groups.
Spectroscopic Features
  • IR Spectroscopy : The sulfonamide analog () shows peaks at 1727 cm⁻¹ (C=O) and 1170 cm⁻¹ (SO₂), absent in the target compound. The hydroxyl group in the target would likely exhibit a broad O-H stretch (~3200–3600 cm⁻¹) .
  • NMR : The pyrazole methyl groups in both the target and sulfonamide analog resonate near δ 2.0–2.2 ppm. The tetrahydrofuran protons in the target would appear upfield (δ 3.5–4.5 ppm), similar to the purine-containing analog () .

Crystallographic and Stereochemical Considerations

  • Structural Determination : Tools like SHELX and WinGX (Evidences 1, 3) are critical for resolving the stereochemistry of chiral centers in such compounds. The (3S) configuration in the target compound would require precise refinement, as highlighted by Flack’s parameter for enantiomorph-polarity estimation .

Biological Activity

(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of (3S)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol can be represented as follows:

C12H17N3O\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}

This compound features a tetrahydrofuran ring and a pyrazole moiety, which are known to influence its biological activity.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, derivatives similar to (3S)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol have demonstrated notable antifungal activity against various phytopathogenic fungi. A recent study indicated that pyrazole carboxamides exhibited significant inhibition against fungal strains such as Cytospora sp., Colletotrichum gloeosporioides, and Botrytis cinerea .

CompoundActivity AgainstReference
Pyrazole Carboxamide 7aiCytospora sp., Colletotrichum gloeosporioides
3,4-Diaryl-1H-pyrazolesBotrytis cinerea

2. Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole ring have shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. For example, certain synthesized pyrazole derivatives demonstrated significant antioxidant activity in vitro .

3. Anti-inflammatory Effects

Research has indicated that pyrazole compounds can exhibit anti-inflammatory properties. A specific derivative was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of (3S)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol involve several pathways:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, targeting key enzymes involved in inflammation and microbial metabolism.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
  • Receptor Modulation : The interaction with specific receptors may also play a role in mediating the anti-inflammatory effects observed.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of pyrazole derivatives were tested for antifungal activity. The results indicated that certain compounds were more effective than traditional antifungal agents like boscalid. The study utilized mycelial growth inhibition assays to quantify efficacy .

Case Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of a specific pyrazole derivative showed a marked reduction in nitric oxide production in macrophage cultures treated with LPS. This finding supports the potential use of such compounds in treating inflammatory conditions .

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